molecular formula C11H12N2O B8266567 2,6,7-trimethyl-1H-quinazolin-4-one

2,6,7-trimethyl-1H-quinazolin-4-one

Cat. No.: B8266567
M. Wt: 188.23 g/mol
InChI Key: GWVHVSCMHPKJLX-UHFFFAOYSA-N
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Description

2,6,7-Trimethyl-1H-quinazolin-4-one is a substituted quinazolinone, a class of nitrogen-containing heterocyclic compounds that serve as privileged structures in medicinal chemistry and drug discovery . The quinazolinone core is known for its significant stability and wide spectrum of pharmacological activities, making it a valuable scaffold for developing novel bioactive molecules . Quinazolinone derivatives, particularly those substituted on the benzene ring and at the N3 position, have demonstrated diverse biological activities including antibacterial, antifungal, anti-inflammatory, and antitumor effects . The specific methyl substitutions at the 2, 6, and 7 positions of this compound are of high research interest. Structure-Activity Relationship (SAR) studies suggest that substitutions at the 2, 6, and 8 positions of the quinazolinone ring system are significant for various pharmacological activities . Researchers are exploring this and similar compounds as key intermediates in multicomponent reactions and for the synthesis of more complex molecular architectures aimed at targeting various diseases . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application to humans or animals.

Properties

IUPAC Name

2,6,7-trimethyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)12-8(3)13-11(9)14/h4-5H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVHVSCMHPKJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)NC(=NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2,6,7-trimethyl-1H-quinazolin-4-one would likely involve scaling up the laboratory synthesis methods. This process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6,7-trimethyl-1H-quinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving 2,6,7-trimethyl-1H-quinazolin-4-one include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6,7-trimethyl-1H-quinazolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6,7-trimethyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Benzyl-1-Substituted-4H-[1,2,4]Triazolo[4,3-a]quinazolin-5-ones

  • Substituents: A triazolo ring fused at positions 1 and 2 of the quinazolinone core, with a 4-benzyl group and variable substitutions at position 1.
  • Pharmacological Activity: Demonstrated potent H1-antihistaminic activity, with IC50 values in the nanomolar range. For example, one derivative (4-benzyl-1-(4-chlorophenyl)-analog) showed 84% inhibition of histamine-induced bronchospasm in guinea pigs at 10 mg/kg .
  • Key Findings : The 4-benzyl group enhances receptor binding affinity, while electron-withdrawing substituents (e.g., Cl) at position 1 improve potency.

Benzoquinazolinone 12

  • Substituents: A benzo-fused quinazolinone with a hydroxycyclohexyl group at position 3 and a pyridinyl-methyl substituent at position 5.
  • Pharmacological Activity : Acts as a positive allosteric modulator of M1 muscarinic acetylcholine receptors (mAChRs), with ~10-fold higher functional potency than its parent compound, BQCA .
  • Key Findings : The pyridinyl-methyl group enhances membrane permeability, while the hydroxycyclohexyl moiety stabilizes receptor interactions.

2,6,7-Trimethyl-1H-quinazolin-4-one

  • Substituents : Methyl groups at positions 2, 6, and 6.
  • Pharmacological Activity: Not explicitly reported in the provided evidence.

Pharmacological and Physicochemical Comparison

Compound Core Structure Key Substituents Activity Potency/IC50 Key Advantage
2,6,7-Trimethyl-1H-quinazolin-4-one Quinazolinone 2-,6-,7-methyl Hypothetical CNS targeting N/A Enhanced lipophilicity
4-Benzyl-triazoloquinazolinone Triazoloquinazolinone 4-benzyl, 1-(4-Cl-phenyl) H1-antihistaminic IC50: 0.8 nM (H1) High receptor affinity
Benzoquinazolinone 12 Benzoquinazolinone 3-hydroxycyclohexyl, 6-pyridinyl M1 mAChR modulation EC50: 120 nM Improved allosteric potency

Q & A

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological macromolecules?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics with proteins like serum albumin. For structural insights, use nuclear Overhauser effect spectroscopy (NOESY) to identify intermolecular interactions or cryo-EM for large complexes .

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